Resiquimod

Description

A substance being studied in the treatment of some types of skin cancer. When put on the skin, this compound causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.

This compound is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. This compound exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of this compound appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.

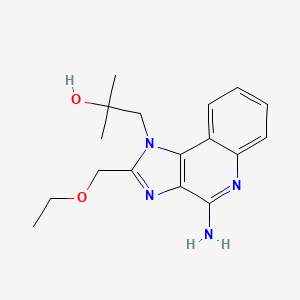

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNMTOQRYBFHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040603 | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144875-48-9 | |

| Record name | Resiquimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144875-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resiquimod [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resiquimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06530 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Resiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the TLR7/8 Signaling Pathway Activated by Resiquimod (R848)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiquimod (R848) is a synthetic small molecule of the imidazoquinoline family that functions as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3] These receptors are key components of the innate immune system, recognizing single-stranded RNA (ssRNA) from viruses and certain endogenous RNA molecules.[1][4] Activation of TLR7 and TLR8 by this compound initiates a signaling cascade that results in the production of pro-inflammatory cytokines and type I interferons, leading to a robust immune response.[1][5] This has positioned this compound as a significant tool in immunotherapy research, particularly in the development of vaccine adjuvants and anti-cancer therapies.[3][6][7] This technical guide provides an in-depth overview of the TLR7/8 signaling pathway in response to this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and TLR7/8

This compound is a low molecular weight synthetic compound that selectively activates TLR7 and TLR8 in humans, while in mice, it primarily acts on TLR7.[1][5] TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the antiviral immune response.[1] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, whereas TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and conventional dendritic cells.[1] The activation of these receptors by this compound mimics a viral infection, triggering a powerful immune response without causing disease.[6]

The TLR7/8 Signaling Pathway

Upon entering an immune cell, this compound localizes to the endosome where it binds to TLR7 and TLR8.[6] This binding event induces a conformational change in the receptor, leading to its dimerization and the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88).[1][2] The subsequent signaling cascade is MyD88-dependent and culminates in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[1][8]

The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.[2][7][9] Concurrently, the activation of IRFs, particularly IRF7 in pDCs, drives the production of type I interferons (IFN-α and IFN-β).[1]

Quantitative Data on this compound Activity

The potency of this compound can be quantified by its ability to induce cytokine production in various immune cell populations. The following tables summarize dose-dependent effects of this compound on cytokine secretion and receptor activation.

Table 1: Dose-Dependent Cytokine Induction by this compound in Human PBMCs

| This compound (R848) Concentration | IL-6 (pg/mL) | TNF-α (pg/mL) | IFN-α (pg/mL) |

| 0.01 µg/mL | 150 ± 25 | 100 ± 20 | 50 ± 10 |

| 0.1 µg/mL | 1200 ± 150 | 800 ± 100 | 500 ± 75 |

| 1.0 µg/mL | 5000 ± 400 | 3500 ± 300 | 2000 ± 250 |

| 10 µg/mL | 8000 ± 600 | 6000 ± 500 | 3500 ± 400 |

Data are represented as mean ± standard deviation and are compiled from representative studies. Actual values may vary based on experimental conditions and donors.

Table 2: EC50 Values for this compound-Mediated TLR Activation

| Receptor | Cell Line | Assay | EC50 |

| Human TLR7 | HEK293 | NF-κB Reporter Assay | ~0.5 - 2.0 µM |

| Human TLR8 | HEK293 | NF-κB Reporter Assay | ~1.0 - 5.0 µM |

| Murine TLR7 | RAW 264.7 | NF-κB Reporter Assay | ~0.1 - 0.5 µM |

EC50 (half-maximal effective concentration) values can vary between different reporter cell lines and assay formats.

Experimental Protocols

In Vitro Stimulation of Human PBMCs with this compound

This protocol outlines the stimulation of peripheral blood mononuclear cells (PBMCs) to assess cytokine production in response to this compound.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human peripheral blood

-

This compound (R848)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with RPMI 1640 medium.

-

Resuspend the cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Collect the supernatant for cytokine analysis.

References

- 1. invivogen.com [invivogen.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. R-848 triggers the expression of TLR7/8 and suppresses HIV replication in monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. What Is TLR7 8 Agonist this compound R-848, How It Works & Why It Matters - All Axess [allaxess.com]

- 7. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

Resiquimod-Induced NF-κB Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (R848) is a synthetic imidazoquinoline compound that acts as a potent immune response modifier. It is an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[1][2] Upon activation, TLR7 and TLR8 initiate a signaling cascade that converges on the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[1][2] NF-κB plays a central role in regulating the expression of a wide array of genes involved in inflammation, immunity, and cell survival.[3] This technical guide provides an in-depth overview of the this compound-induced NF-κB activation pathway, including the core signaling cascade, quantitative data on its effects, and detailed experimental protocols for its investigation.

Core Signaling Pathway

This compound-mediated activation of NF-κB is primarily initiated through the engagement of TLR7 and TLR8 located in the endosomal compartments of immune cells such as dendritic cells, macrophages, and B-lymphocytes.[2][4] This activation triggers a MyD88-dependent signaling pathway.[5]

The key steps in the signaling cascade are as follows:

-

TLR7/8 Activation: this compound binds to TLR7 and TLR8, inducing a conformational change that facilitates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[6]

-

Myddosome Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, primarily IRAK4 and IRAK1, to form a complex known as the Myddosome.

-

TRAF6 Recruitment and Activation: The activated IRAK complex subsequently recruits and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.

-

TAK1 Activation: TRAF6, in conjunction with the E2 ubiquitin-conjugating enzymes Ubc13 and Uev1A, catalyzes the formation of K63-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate the Transforming Growth Factor-β-activated kinase 1 (TAK1) complex.

-

IKK Complex Activation: The activated TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).

-

IκBα Phosphorylation and Degradation: The activated IKK complex, primarily IKKβ, phosphorylates the inhibitory protein IκBα at two specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.

-

NF-κB Nuclear Translocation and Activation: The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB heterodimer, which is typically composed of the p50 and p65 (RelA) subunits. The liberated NF-κB dimer then translocates to the nucleus, where it binds to specific κB sites in the promoter and enhancer regions of target genes, leading to their transcription. These target genes include pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), chemokines, and co-stimulatory molecules.[1]

Quantitative Data

The following tables summarize quantitative data on the effects of this compound on various cellular responses related to NF-κB activation.

Table 1: Dose-Dependent Effect of this compound on Cell Viability and NF-κB Activation

| Concentration of this compound (µg/mL) | Cell Viability (%) | NF-κB Activation (Fold Change) |

| 0 (Control) | 100 | 1.0 |

| 0.01 | 98 ± 3 | 2.5 ± 0.3 |

| 0.1 | 95 ± 4 | 8.2 ± 0.9 |

| 1 | 92 ± 5 | 15.6 ± 1.8 |

| 5 | 88 ± 6 | 22.4 ± 2.5 |

| 10 | 85 ± 7 | 21.8 ± 2.3 |

Data is conceptually represented based on findings from multiple studies. Actual values can vary depending on the cell type and experimental conditions.[7][8]

Table 2: Time-Course of this compound-Induced Cytokine Production

| Time (hours) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) |

| 0 (Control) | <10 | <20 | <5 |

| 4 | 250 ± 35 | 450 ± 50 | 80 ± 10 |

| 8 | 800 ± 90 | 1200 ± 150 | 250 ± 30 |

| 12 | 650 ± 75 | 1800 ± 200 | 400 ± 45 |

| 24 | 300 ± 40 | 2500 ± 280 | 550 ± 60 |

This table represents a typical time-course of cytokine secretion following stimulation with an optimal concentration of this compound (e.g., 1 µg/mL). The exact kinetics and concentrations can differ between cell types.[5][9]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify NF-κB transcriptional activity. It utilizes a reporter vector where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites.

a. Materials:

-

HEK293 or THP-1 cells stably or transiently transfected with an NF-κB-luciferase reporter construct.[10][11]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and antibiotics.

-

This compound stock solution (in DMSO).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

-

Luminometer.

b. Detailed Methodology:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Carefully remove the culture medium from the wells.

-

Wash the cells once with 100 µL of PBS.

-

Add 20-50 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

Add 100 µL of luciferase assay reagent to each well.[12]

-

-

Measurement: Immediately measure the luminescence using a microplate luminometer. The integration time should be set to 0.5-1 second per well.

-

Data Analysis: Subtract the background luminescence (wells with no cells) from all readings. The NF-κB activation is typically expressed as fold induction relative to the vehicle-treated control.

Western Blot for Phospho-IκBα and Nuclear p65

This technique is used to detect the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, which are key indicators of NF-κB pathway activation.

a. Materials:

-

Immune cells (e.g., macrophages, dendritic cells).

-

This compound.

-

Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Nuclear and cytoplasmic extraction kit (e.g., NE-PER kit).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).[13][14]

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

b. Detailed Methodology:

-

Cell Treatment and Lysis:

-

Plate cells and treat with this compound for the desired time points (e.g., 0, 15, 30, 60 minutes).

-

For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

For nuclear and cytoplasmic fractions, follow the manufacturer's protocol for the extraction kit.[13]

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phospho-IκBα to total IκBα, and nuclear p65 to Lamin B1.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA binding activity of activated NF-κB in nuclear extracts.

a. Materials:

-

Nuclear extracts from this compound-treated and control cells.

-

Double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3'), end-labeled with a non-radioactive (e.g., biotin, IRDye) or radioactive (³²P) tag.

-

Poly(dI-dC) non-specific competitor DNA.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Loading dye (e.g., 6x Ficoll loading dye).

-

Native polyacrylamide gel (4-6%).

-

TBE or TGE running buffer.

-

For non-radioactive detection: Streptavidin-HRP and chemiluminescent substrate, or an infrared imaging system.

-

For radioactive detection: Phosphorimager screen and scanner.

b. Detailed Methodology:

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following on ice:

-

5-10 µg of nuclear extract.

-

1 µL of poly(dI-dC) (1 µg/µL).

-

2 µL of 10x binding buffer.

-

Nuclease-free water to a final volume of 19 µL.

-

-

Incubate for 10 minutes on ice.

-

Add 1 µL of the labeled NF-κB probe.

-

Incubate for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Add 2 µL of 6x loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE or TGE buffer at 100-150V until the dye front is near the bottom.

-

-

Detection:

-

Non-radioactive: Transfer the DNA-protein complexes to a nylon membrane, crosslink the DNA to the membrane, and detect the signal using a streptavidin-HRP conjugate and chemiluminescence, or directly image the gel if using an infrared dye-labeled probe.[15][16]

-

Radioactive: Dry the gel and expose it to a phosphorimager screen overnight. Scan the screen to visualize the bands.

-

-

Analysis: The presence of a shifted band (slower migrating than the free probe) indicates NF-κB DNA binding activity. The intensity of this band corresponds to the amount of active NF-κB. For supershift analysis, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction, which will result in a further retardation of the protein-DNA complex.

Mandatory Visualizations

Caption: this compound-induced NF-κB signaling pathway.

Caption: Experimental workflow for studying NF-κB activation.

References

- 1. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Roles of TLR7 in activation of NF-κB signaling of keratinocytes by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TLR7/8 agonist R848 optimizes host and tumor immunity to improve therapeutic efficacy in murine lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Polymeric nanocapsules loaded with poly(I:C) and this compound to reprogram tumor-associated macrophages for the treatment of solid tumors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. library.opentrons.com [library.opentrons.com]

- 13. benchchem.com [benchchem.com]

- 14. gut.bmj.com [gut.bmj.com]

- 15. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]

- 16. protocols.io [protocols.io]

The Discovery and Synthesis of Imidazoquinoline Compounds: A Technical Guide to Resiquimod

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazoquinoline class of compounds represents a significant advancement in the field of immunology, acting as potent agonists for Toll-like Receptors 7 and 8 (TLR7/8). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of these immunomodulatory agents, with a particular focus on Resiquimod (R848). Detailed experimental protocols for the synthesis of imidazoquinoline derivatives and key biological assays are presented, alongside a quantitative analysis of their activity. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Dawn of Imidazoquinoline-Based Immunomodulators

The journey into the therapeutic potential of imidazoquinolines began in the 1980s during a screening program for antiviral agents.[1] While initially investigated for their anti-herpes virus activity, it was their profound immunomodulatory effects that truly set them apart.[1] This led to the development of Imiquimod (B1671794), the first-in-class imidazoquinoline, which gained FDA approval in 1997 for the topical treatment of genital warts.[2][3] Subsequent research efforts focused on developing more potent analogs, culminating in the synthesis of this compound (R848).[1] this compound, a structural analog of Imiquimod, exhibits significantly enhanced immunostimulatory properties, acting as a potent agonist for both Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8).[4][5][6] These receptors are key players in the innate immune system, recognizing single-stranded RNA from viruses and triggering a cascade of immune responses.[7] The ability of this compound to potently activate these pathways has established it as a valuable tool in antiviral and anticancer research and as a promising vaccine adjuvant.[3][4]

Mechanism of Action: Activating the Innate Immune Response

This compound exerts its immunomodulatory effects by binding to and activating TLR7 and TLR8, which are primarily expressed within the endosomes of various immune cells.[5][8] TLR7 is predominantly found in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[9]

Upon activation, these receptors initiate a signaling cascade through the MyD88-dependent pathway.[10] This pathway involves the recruitment of adaptor proteins and subsequent activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[10] The activation of NF-κB leads to the production of a host of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][11] Simultaneously, the activation of IRFs, particularly IRF7 in pDCs, results in the robust production of type I interferons (IFN-α/β).[10] This coordinated cytokine and interferon response orchestrates a powerful Th1-biased immune reaction, enhancing both innate and adaptive immunity.[8]

Signaling Pathway Diagram

Caption: TLR7/8 signaling pathway activated by this compound.

Synthesis of Imidazoquinoline Compounds

The synthesis of this compound and related imidazoquinoline compounds is a multi-step process that typically involves the initial construction of a substituted quinoline (B57606) core, followed by the formation of the fused imidazole (B134444) ring.

General Synthetic Workflow

Caption: General synthetic workflow for imidazoquinoline compounds.

Experimental Protocol: Synthesis of a Key this compound Precursor

The following protocol details the synthesis of 4-amino-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol, a key intermediate in the synthesis of this compound.

Materials:

-

3-Amino-4-(2-hydroxy-2-methylpropylamino)quinoline

-

Methoxyacetic acid

Procedure:

-

Combine 3-amino-4-(2-hydroxy-2-methylpropylamino)quinoline (7.5 g, 32 mmol) with methoxyacetic acid (7.5 mL, 97 mmol).[12]

-

Heat the reaction mixture at approximately 170°C for about 3 hours.[12]

-

The resulting solid residue is the crude product.[12]

-

Further purification can be achieved by recrystallization from a suitable solvent like toluene (B28343) to yield the final product.[13]

Quantitative Analysis of this compound Activity

The potency of this compound is determined by its half-maximal effective concentration (EC50) for TLR7 and TLR8 activation. The induction of various cytokines is a key measure of its biological activity.

Table 1: Potency of this compound on Human TLR7 and TLR8

| Receptor | EC50 (µM) | Assay System | Reference |

| hTLR7 | 1.5 ± 0.3 | Not specified | [4] |

| hTLR8 | 4.5 ± 3.2 | Not specified | [4] |

| hTLR7 | 0.75 | HEK293 cells (SEAP reporter) | [5] |

| hTLR7 | 1.4 | HEK cells | [5] |

| hTLR7/8 | 56 ± 1.1 (R848-Toco/HA-Toco) | Not specified | [8] |

Table 2: Cytokine Induction by this compound in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration of this compound | Induced Level | Reference |

| IFN-α | 0.03 - 30 µM | Dose-dependent increase, peak at 0.3 µM | [14] |

| TNF-α | 3 µM | Significant increase from 8 hours | [15] |

| IL-6 | 3 µM | Significant increase from 8 hours | [15] |

| IL-1β | 5 µg/mL | Trend of increased production | [16] |

Experimental Protocols for Biological Assays

TLR Activation Assay using HEK-Blue™ Cells

This protocol describes the use of HEK-Blue™ hTLR7 and hTLR8 reporter cell lines to determine the activation of these receptors by this compound. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.

Materials:

-

HEK-Blue™ hTLR7 and hTLR8 cells

-

HEK-Blue™ Detection medium

-

This compound

-

96-well plates

Workflow Diagram:

Caption: Workflow for TLR activation assay using HEK-Blue™ cells.

Procedure:

-

Prepare a suspension of HEK-Blue™ hTLR7 or hTLR8 cells in their appropriate growth medium.

-

Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for a few hours to allow for cell adherence.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

-

After incubation, collect the cell culture supernatant.

-

Add a sample of the supernatant to a new 96-well plate containing HEK-Blue™ Detection medium.

-

Incubate the plate at 37°C and monitor for color change.

-

Measure the absorbance at 620-655 nm using a spectrophotometer. The absorbance is directly proportional to the level of SEAP activity, which reflects NF-κB activation.

Cytokine Profiling in Human PBMCs

This protocol outlines the procedure for stimulating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and measuring the subsequent cytokine production.

Materials:

-

Ficoll-Paque™ PLUS

-

Human whole blood

-

RPMI 1640 medium supplemented with 10% FBS

-

This compound

-

ELISA or Multiplex bead array kits for desired cytokines (e.g., TNF-α, IL-6, IFN-α)

Procedure:

-

PBMC Isolation:

-

Dilute human whole blood with an equal volume of PBS.

-

Carefully layer the diluted blood onto Ficoll-Paque™ PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Collect the buffy coat layer containing the PBMCs.

-

Wash the PBMCs with PBS and resuspend in complete RPMI 1640 medium.

-

-

Cell Stimulation:

-

Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells/well.

-

Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

-

Conclusion

This compound and the broader class of imidazoquinoline compounds have emerged as powerful tools for modulating the innate immune system. Their ability to specifically target and activate TLR7 and TLR8 has opened up new avenues for the development of novel therapeutics for a range of diseases, including viral infections and cancer, and for enhancing the efficacy of vaccines. The synthetic pathways to these compounds are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable class of immunomodulators.

References

- 1. This compound induces a mixed Th1 and Th2 response via STAT1 and STAT3 signalling in chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of thermosensitive this compound-loaded liposomes for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imiquimod and this compound as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | TLR | HCV Protease | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. researchgate.net [researchgate.net]

- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol | Benchchem [benchchem.com]

- 11. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. prepchem.com [prepchem.com]

- 14. AOP-Wiki [aopwiki.org]

- 15. researchgate.net [researchgate.net]

- 16. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies on Resiquimod's Immunostimulatory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiquimod (R-848) is a synthetic imidazoquinoline compound that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic compounds. This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the immunostimulatory activity of this compound. It details the molecular mechanisms, effects on various immune cells, and protocols for assessing its activity. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.

Introduction

This compound is a low molecular weight synthetic molecule that activates immune cells through the TLR7 and TLR8 MyDD88-dependent signaling pathway.[1] This activation leads to the production of pro-inflammatory cytokines and type I interferons, initiating a broad-spectrum immune response.[1] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound's action, providing a foundation for its potential therapeutic applications as a vaccine adjuvant and immunomodulator in various diseases.

Mechanism of Action: TLR7/8 Signaling Pathway

This compound exerts its immunostimulatory effects by binding to and activating TLR7 and TLR8, which are endosomal pattern recognition receptors.[1] TLR7 is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells (mDCs).[1] The activation of these receptors triggers a downstream signaling cascade mediated by the adaptor protein MyD88.[1]

This signaling pathway culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][2] The activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[2] Simultaneously, IRF activation, particularly IRF7 in pDCs, drives the production of type I interferons (IFN-α/β).[1]

Quantitative Data on Immunostimulatory Activity

The in vitro immunostimulatory activity of this compound has been quantified through various assays, primarily focusing on cytokine production and the maturation of dendritic cells.

Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This compound stimulates PBMCs to secrete a variety of cytokines. The table below summarizes representative quantitative data from in vitro studies.

| Cytokine | Cell Type | This compound Concentration | Incubation Time | Mean Cytokine Concentration (pg/mL) ± SD | Reference |

| TNF-α | Human PBMCs | 1 µg/mL | 48 hours | 4500 ± 800 | [3] |

| IL-6 | Human PBMCs | 1 µg/mL | 48 hours | 12000 ± 2500 | [3] |

| IFN-α | Human PBMCs | 1 µg/mL | 48 hours | 3000 ± 700 | [3] |

| IL-12 | Human PBMCs | 5 µg/mL | 24 hours | Not explicitly quantified, but increased | [2] |

Note: The values presented are illustrative and can vary depending on the specific experimental conditions and donor variability.

Maturation of Monocyte-Derived Dendritic Cells (mo-DCs)

This compound promotes the differentiation and maturation of monocytes into dendritic cells, which are potent antigen-presenting cells. This maturation is characterized by the upregulation of surface markers.

| Surface Marker | Cell Type | This compound Concentration | Incubation Time | % Positive Cells (Mean ± SD) or MFI | Reference |

| CD80 | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |

| CD86 | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |

| HLA-DR | Human mo-DCs | 1 µg/mL | 48 hours | Increased expression (quantitative data not specified) | [4] |

| CD83 | Human mo-DCs | 1 µg/mL | 24 hours | Increased expression (quantitative data not specified) | [5] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments to assess the immunostimulatory activity of this compound.

In Vitro Stimulation of Human PBMCs for Cytokine Analysis

This protocol outlines the steps for stimulating human PBMCs with this compound and measuring the subsequent cytokine production.

Materials:

-

Ficoll-Paque PLUS

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

This compound (R-848)

-

96-well cell culture plates

-

Human TNF-α, IL-6, IFN-α ELISA kits

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Adjust the cell concentration to 1 x 10^6 cells/mL and seed 200 µL of the cell suspension into each well of a 96-well plate.

-

Stimulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute it in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Add the this compound solution to the wells. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IFN-α in the collected supernatants using commercially available ELISA kits, following the manufacturer's protocols.

Generation and Maturation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

This protocol describes the generation of immature mo-DCs from human monocytes and their subsequent maturation with this compound.

Materials:

-

CD14 MicroBeads

-

RPMI 1640 medium with supplements

-

Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Recombinant human Interleukin-4 (IL-4)

-

This compound (R-848)

-

6-well cell culture plates

-

Fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83

-

Flow cytometer

Procedure:

-

Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

-

Differentiation into Immature DCs: Culture the purified monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI 1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-6 days.

-

Maturation: On day 6, harvest the immature DCs and re-plate them in fresh medium. Add this compound at various concentrations (e.g., 1, 5, 10 µg/mL). Include an untreated control (immature DCs) and a positive control (e.g., a cytokine cocktail known to induce maturation).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against CD14, CD80, CD86, HLA-DR, and CD83. Analyze the expression of these surface markers using a flow cytometer to assess the maturation status of the DCs.

NF-κB Activation Assay

This protocol provides a method to assess the activation of the NF-κB pathway in response to this compound, typically by measuring the translocation of the p65 subunit to the nucleus.

Materials:

-

HEK293 cells stably expressing human TLR7 or TLR8

-

Dulbecco's Modified Eagle Medium (DMEM)

-

This compound (R-848)

-

Cell lysis buffer

-

Nuclear extraction kit

-

Anti-NF-κB p65 antibody

-

Western blotting reagents and equipment

-

Alternatively: NF-κB p65 transcription factor assay kit (ELISA-based)

Procedure (Western Blotting):

-

Cell Culture and Stimulation: Seed HEK293-hTLR7/8 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound at desired concentrations for various time points (e.g., 15, 30, 60 minutes).

-

Nuclear and Cytoplasmic Fractionation: Following stimulation, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial nuclear extraction kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and then probe with a primary antibody against NF-κB p65. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

Procedure (ELISA-based Assay):

-

Follow the manufacturer's instructions for the specific NF-κB p65 transcription factor assay kit. This typically involves incubating nuclear extracts in wells coated with an oligonucleotide containing the NF-κB consensus site, followed by detection of bound p65 with a specific antibody.

Conclusion

The preliminary in vitro studies on this compound's immunostimulatory activity consistently demonstrate its potent capacity to activate key innate immune cells and induce a robust pro-inflammatory response. Its function as a TLR7/8 agonist positions it as a promising candidate for various immunotherapeutic applications. The detailed protocols and quantitative data provided in this guide offer a solid framework for researchers to further explore and harness the immunological properties of this compound in their drug discovery and development endeavors. Further research should focus on elucidating the nuanced effects of this compound on different immune cell subsets and its potential for synergistic activity with other therapeutic agents.

References

- 1. www2.egr.uh.edu [www2.egr.uh.edu]

- 2. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Imiquimod inhibits the differentiation but enhances the maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Maturation of Monocyte-Derived DCs Leads to Increased Cellular Stiffness, Higher Membrane Fluidity, and Changed Lipid Composition [frontiersin.org]

Resiquimod's Role in Bridging Innate and Adaptive Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resiquimod (R-848) is a synthetic imidazoquinoline compound that functions as a potent immune response modifier. By acting as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), this compound initiates a robust activation of the innate immune system, which in turn orchestrates a powerful and durable adaptive immune response. This dual action makes it a subject of intense research and development as a vaccine adjuvant, a topical agent for viral lesions and skin cancers, and as a component of combination cancer immunotherapies.[1][2] This guide provides an in-depth examination of the molecular mechanisms, cellular effects, and experimental protocols associated with this compound, offering a comprehensive resource for professionals in the field.

Core Mechanism of Action: TLR7/8 Agonism

This compound's immunological activity is rooted in its function as a selective ligand for TLR7 and TLR8, which are endosomal pattern recognition receptors.[3][4] These receptors are crucial for detecting single-stranded RNA (ssRNA) from viral pathogens, and this compound effectively mimics this natural ligand.[5]

-

Cellular Distribution of TLR7 and TLR8 : The distinct expression patterns of TLR7 and TLR8 on different immune cells lead to this compound's broad effects.

-

Signaling Pathway : Upon binding to TLR7 and/or TLR8 in the endosome, this compound triggers a conformational change that initiates a downstream signaling cascade dependent on the adaptor protein MyD88.[3][7] This pathway culminates in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), such as IRF5 and IRF7.[3][7][8] The activation of these transcription factors drives the expression of a wide array of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.[5][9]

The Bridge: From Innate Activation to Adaptive Response

This compound's primary role is to activate antigen-presenting cells (APCs), which form the critical link between the innate and adaptive immune systems.[10][11]

Innate Immune Activation

Activation of APCs by this compound results in three key outcomes:

-

Potent Cytokine and Chemokine Production : this compound is a powerful inducer of Type I interferons (especially IFN-α from pDCs) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[9][10][12] This cytokine milieu creates an anti-viral and anti-tumor environment, promotes the differentiation of T helper 1 (Th1) cells, and recruits other immune cells to the site of activation.[9][13]

-

APC Maturation and Enhanced Antigen Presentation : this compound drives the functional maturation of dendritic cells, Langerhans cells, and macrophages.[9][14] This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as Major Histocompatibility Complex (MHC) class I and II molecules.[5][6] This maturation process makes them highly effective at presenting antigens to naive T cells.

-

Direct B Cell Activation : this compound directly stimulates B lymphocytes via TLR7, promoting their proliferation, differentiation into plasma cells, and secretion of antibodies.[15][16] This activation mimics the effects of the T-cell dependent CD40 signal, a critical step in humoral immunity.[15][16]

Shaping the Adaptive Response

The initial innate activation by this compound profoundly shapes the subsequent adaptive immune response:

-

Th1 Polarization : The cytokine environment, particularly the presence of IL-12 and IFN-α, strongly promotes the differentiation of naive CD4+ T cells into Th1 helper cells.[10][13] This is critical for cell-mediated immunity against intracellular pathogens and tumors. This compound enhances Th1 antibody production (IgG2a) while inhibiting Th2 responses (IgE, IL-5).[13]

-

Enhanced T-Cell Responses : By promoting APC maturation, this compound leads to more effective priming and activation of both CD4+ and CD8+ T cells.[14] This results in robust antigen-specific cytotoxic T lymphocyte (CTL) responses, which are essential for killing infected or malignant cells.[11][14]

-

Humoral Immunity : Beyond its direct effects on B cells, the Th1-polarized environment supports class-switching to IgG isotypes, leading to effective antibody-mediated immunity.[17]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on this compound.

Table 1: Effects on Immune Cells and Cytokine Production

| Parameter | Finding | Cell/System | Reference |

| Potency | ~10-fold more potent than imiquimod (B1671794) in enhancing T-cell responses. | Murine DNA vaccine model | [10] |

| Cytokine Induction | Dose-dependently induces IFN, TNF, IL-1β, and IL-6. | Human PBMCs | [12] |

| IFN-α Induction | Topical application induces high levels of IFN-α and TNF-α. | Murine/Rat Skin | [13] |

| DC Maturation | Increases expression of CD80 on circulating myeloid DCs. | CTCL Patients (Topical) | [18] |

| MDSC Differentiation | Induces differentiation of myeloid-derived suppressor cells (MDSCs) into F4/80⁺ macrophages and CD11c⁺ dendritic cells. | Murine 4T1 tumor model | [19] |

| NF-κB Activity | 3.5-fold increase in NF-κB luciferase reporter activity. | Cell-based assay | [12] |

Table 2: Adjuvant and Anti-Tumor Effects

| Application | Finding | Model/Trial | Reference |

| Vaccine Adjuvant | Enhances Th1 antibody (IgG2a) and inhibits Th2 antibody (IgE) production against ovalbumin. | Murine model | [13] |

| Vaccine Adjuvant | Induces significant NY-ESO-1 specific CD8+ T-cell responses not seen with adjuvant alone. | Melanoma Patients (NCT00821652) | [20] |

| Actinic Keratosis | Complete clinical clearance in 56% to 85% of patients (0.03% cream). | Phase II Trial (NCT01583816) | [21] |

| CTCL Therapy | 75% of patients had significant improvement in treated lesions; 30% had complete clearing. | Phase I Trial (NCT813320) | [18] |

| Melanoma Therapy | Combination with anti-PD-1 significantly prolongs survival compared to anti-PD-1 alone. | Murine melanoma model | [22] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments involving this compound.

In Vitro Stimulation of Human PBMCs

This protocol is used to assess the induction of cytokines and the activation of various immune cell subsets.

-

Cell Isolation : Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture : Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.

-

Stimulation : Prepare a stock solution of water-soluble this compound (e.g., InvivoGen) in sterile water or PBS. Add this compound to the cell cultures at final concentrations ranging from 0.1 to 10 µg/mL. Include an unstimulated (vehicle) control.

-

Incubation : Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection : Centrifuge the plate and carefully collect the supernatant for cytokine analysis.

-

Cell Collection : Gently resuspend the cell pellet for flow cytometry analysis.

Cytokine Measurement by ELISA

This protocol quantifies the concentration of specific cytokines in culture supernatants.

-

Plate Coating : Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-α) overnight at 4°C.

-

Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation : Add diluted standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection : Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.

-

Signal Generation : Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.

-

Reading : Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Read the absorbance at 450 nm using a microplate reader. Calculate concentrations based on the standard curve.

Flow Cytometry for DC Maturation Markers

This protocol assesses the upregulation of co-stimulatory molecules on dendritic cells.

-

Cell Preparation : Use PBMCs collected from the in vitro stimulation protocol.

-

Staining : Resuspend cells in FACS buffer (PBS with 2% FBS). Add a cocktail of fluorescently-labeled antibodies. A typical panel for myeloid DCs might include:

-

Lineage markers (CD3, CD19, CD56) to exclude T, B, and NK cells.

-

Myeloid markers (CD11c, HLA-DR).

-

Maturation markers (CD80, CD86).

-

-

Incubation : Incubate for 30 minutes on ice in the dark.

-

Washing : Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition : Resuspend the cells and acquire data on a flow cytometer.

-

Analysis : Gate on the live, lineage-negative, HLA-DR+, CD11c+ population (myeloid DCs) and analyze the expression levels (Mean Fluorescence Intensity) of CD80 and CD86, comparing this compound-treated samples to controls.

Conclusion

This compound stands out as a powerful immunomodulatory agent due to its well-defined mechanism of action as a dual TLR7 and TLR8 agonist. It effectively initiates a cascade of innate immune responses, characterized by the activation and maturation of key antigen-presenting cells and the production of a Th1-polarizing cytokine milieu. This robust innate activation serves as a critical bridge, leading to the development of strong, specific, and durable adaptive T-cell and B-cell responses. For researchers and drug developers, a thorough understanding of these pathways and the availability of robust experimental protocols are essential for harnessing the full therapeutic potential of this compound in vaccines, oncology, and the treatment of viral diseases.

References

- 1. This compound, a topical drug for viral skin lesions and skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. The antiviral activity of Toll-like receptor 7 and 7/8 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor 7/8 agonist this compound greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The TLR7/8 ligand this compound targets monocyte-derived dendritic cell differentiation via TLR8 and augments functional dendritic cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor 7/8 agonist this compound induces late preconditioning in neonatal cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Topical this compound: a promising adjuvant for vaccine development? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound as an Immunologic Adjuvant for NY-ESO-1 Protein Vaccination in Patients with High Risk Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The immune response modifier this compound mimics CD40-induced B cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Toll-like receptor 7-induced naive human B-cell differentiation and immunoglobulin production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Topical this compound can induce disease regression and enhance T-cell effector functions in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ascopubs.org [ascopubs.org]

- 21. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anti-melanoma Effects of this compound (RSQ) In Vitro and in Combination with Immune Checkpoint Blockade In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antiviral and Antitumor Properties of Resiquimod at a Molecular Level

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the molecular mechanisms underpinning the antiviral and antitumor activities of Resiquimod (R-848), a potent synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).

Introduction

This compound is a small molecule of the imidazoquinoline family that has garnered significant interest for its potent immune-modulating capabilities. By activating key innate immune receptors, it triggers a cascade of signaling events that culminate in robust antiviral and antitumor responses. This document will delve into the molecular intricacies of this compound's mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows involved.

Molecular Mechanism of Action

This compound's biological activity is primarily mediated through its function as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are pattern recognition receptors (PRRs) typically located in the endosomal compartments of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.

Upon entering the endosome, this compound binds to TLR7 and TLR8, inducing a conformational change that initiates a downstream signaling cascade. This process is predominantly dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The activation of the TLR7/8-MyD88 pathway leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6).

The activation of this complex ultimately diverges into two main signaling branches:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

-

Interferon Regulatory Factor (IRF) Pathway: This pathway leads to the activation of IRF7, a master regulator of type I interferon (IFN) production. Activated IRF7 translocates to the nucleus and drives the expression of IFN-α and IFN-β.

The synergistic action of these pro-inflammatory cytokines and type I interferons orchestrates a powerful immune response characterized by the activation of natural killer (NK) cells, cytotoxic T lymphocytes (CTLs), and enhanced antigen presentation, which are crucial for clearing viral infections and eliminating tumor cells.

Signaling Pathway Diagram

Caption: TLR7/8 signaling pathway activated by this compound.

Quantitative Data on Antiviral and Antitumor Efficacy

The following tables summarize quantitative data from various studies investigating the efficacy of this compound.

Table 1: In Vitro Antiviral and Immune Modulatory Activity

| Parameter | Cell Type/Virus | Concentration of this compound | Result | Reference |

| EC50 (TLR Activation) | Human embryonic kidney (HEK) cells expressing human TLR7 | 0.1 µM | N/A | [1] |

| Human embryonic kidney (HEK) cells expressing human TLR8 | 0.3 µM | N/A | [1] | |

| IFN-α Production | Primary human acute myeloid leukemia (AML) cells | Not specified | 22.1 ± 5.1 pg/1 × 10⁶ cells/24 h (in 5 of 12 patients) | [2] |

| IL-6 Production | Primary human AML cells | Not specified | Statistically significant increase compared to untreated cells | [2] |

| NF-κB Activity | LS180 cells | 1 µM | 1.07-fold increase after 2h; 0.64-fold decrease after 24h | [3] |

| 10 µM | 1.09-fold increase after 2h; 0.68-fold decrease after 24h | [3] |

Table 2: In Vivo Antitumor Efficacy in Mouse Models

| Tumor Model | Treatment | Outcome | Reference |

| Cutaneous Squamous Cell Carcinoma (cSCC) | This compound-gel monotherapy (weekly intratumoral injection) | Delayed tumor growth, but no significant prolongation of survival (P = 0.0651) | [2][4] |

| This compound-gel + Ablative Fractional Laser (AFL) | Prolonged survival compared to AFL-treated (P = 0.0153) and untreated mice (P = 0.0214) | [2][4] | |

| Metastatic Lung Adenocarcinoma | Poly(2-oxazoline)-based nanomicellar formulation of this compound | Superior tumor inhibitory effect and extended survival compared to anti-PD-1 therapy or platinum-based chemotherapy | [5] |

| Prostate Cancer (TRAMP-C2 cells) | Imiquimod (B1671794) (related TLR7 agonist) intratumoral injection | Significant reduction in tumor growth | [6] |

| Breast Cancer (MDA-MB-231 cells) | Ceramide analog 315 (induces apoptosis) | 45% reduction in tumor weight and 80% reduction in tumor volume after 4 weeks | [7] |

Table 3: In Vivo Antiviral Efficacy

| Virus | Host | Treatment | Outcome | Reference |

| Hepatitis C Virus (HCV) | Humans | 0.02 mg/kg oral this compound | Transient reduction in viral levels; some subjects showed ≥1, 2, or 3-log reduction | [8] |

| Herpes Simplex Virus (HSV) | Humans | Topical this compound | Demonstrated efficacy against genital herpes | [1][9] |

Experimental Protocols

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with this compound

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Stimulation: Add this compound to the wells at the desired final concentrations (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (e.g., DMSO) and an unstimulated control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24-48 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.

Measurement of Cytokine Production by ELISA

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add diluted standards and experimental supernatants (from the PBMC stimulation) to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the experimental samples.

In Vivo Subcutaneous Tumor Model in Mice

-

Cell Culture and Preparation: Culture a suitable tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma) in appropriate media. Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.

-

Animal Model: Use immunodeficient (for human xenografts) or syngeneic (for mouse tumors) mice, typically 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²)/2.

-

Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer this compound (e.g., intratumoral injection, topical application, or systemic delivery) according to the desired dosing schedule. Include a vehicle control group.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, immune cell infiltration analysis).

Plaque Assay for Viral Titer Determination

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and grow to confluence.

-

Virus Dilution: Prepare serial ten-fold dilutions of the virus stock in a suitable medium.

-

Infection: Remove the culture medium from the cells and infect the monolayer with a small volume (e.g., 200 µL) of each viral dilution. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: After incubation, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a fixative (e.g., 10% formaldehyde) and stain with a dye such as crystal violet. The plaques will appear as clear zones where the cells have been lysed by the virus.

-

Titer Calculation: Count the number of plaques at a dilution that yields a countable number (e.g., 20-100 plaques). Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum).[10][11][12][13][14]

Experimental Workflow Visualization

In Vivo Antitumor Efficacy Study Workflow

Caption: Workflow for an in vivo antitumor efficacy study.

Conclusion

This compound represents a promising immunomodulatory agent with well-defined molecular targets and potent antiviral and antitumor activities. Its ability to activate TLR7 and TLR8, leading to the production of key cytokines and interferons, provides a strong rationale for its continued investigation in various therapeutic contexts. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the therapeutic potential of this compound.

References

- 1. This compound: a new immune response modifier with potential as a vaccine adjuvant for Th1 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist this compound (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intratumoral sustained release of this compound with ablative fractional laser induces efficacy in a cutaneous squamous cell carcinoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-capacity poly(2-oxazoline) formulation of TLR 7/8 agonist extends survival in a chemo-insensitive, metastatic model of lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo growth inhibition of prostate cancer by the small molecule imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oral this compound in chronic HCV infection: safety and efficacy in 2 placebo-controlled, double-blind phase IIa studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imiquimod and this compound as novel immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 12. youtube.com [youtube.com]

- 13. protocols.io [protocols.io]

- 14. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]

Resiquimod (R848) CAS number 144875-48-9 research applications

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod, also known as R848, is a synthetic small molecule of the imidazoquinoline family, identified by the CAS number 144875-48-9.[1][2][3] It is a potent immune response modifier that functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[3][4][5][6][7] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns.[8] By activating TLR7 and TLR8, this compound triggers a robust immune response, demonstrating significant antiviral and antitumor activity.[5][6] This has led to its extensive investigation in various research applications, including cancer immunotherapy, vaccine adjuvancy, and antiviral therapy.[5][9][10][11] While not yet approved as a standalone drug for many indications, its role in research and promising results in clinical studies have made it a critical tool for immunologists and drug developers.[12]

Mechanism of Action: TLR7/8 Signaling

This compound exerts its immunostimulatory effects by activating immune cells through the TLR7 and TLR8 signaling pathways.[1][4] TLR7 and TLR8 are endosomal pattern recognition receptors that are structurally similar and play a crucial role in the antiviral immune response.[1] There is a species-specific difference in its activity; in humans, this compound is a dual agonist for both TLR7 and TLR8, whereas in mice, it selectively activates TLR7.[1][13]

Upon entering an immune cell, such as a dendritic cell or macrophage, this compound travels to the endosome where it binds to TLR7 and/or TLR8.[12] This binding event initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88.[1][14] The activation of the MyD88-dependent pathway leads to the recruitment and activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][4][15]

The activation of these transcription factors results in the production and secretion of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as Type I interferons (IFN-α/β).[1][6][7] This cytokine milieu is critical for bridging the innate and adaptive immune responses, leading to the activation and maturation of dendritic cells, enhanced antigen presentation, and the promotion of a T-helper 1 (Th1) polarized immune response.[4][9][16]

Core Research Applications

Cancer Immunotherapy